molecular formula C6H11BrO4 B8044538 Methyl 3-bromo-2,2-dimethoxypropanoate

Methyl 3-bromo-2,2-dimethoxypropanoate

Cat. No.: B8044538
M. Wt: 227.05 g/mol
InChI Key: JGLFNELYUVLXNO-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2,2-dimethoxypropanoate is an organic compound with the molecular formula C6H11BrO4. This compound is characterized by the presence of a bromine atom, two methoxy groups, and a methyl ester group attached to a propanoate backbone. It is commonly used in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-bromo-2,2-dimethoxypropanoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-methoxyacrylate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) at temperatures ranging from 5°C to 20°C . Another method involves the esterification of bromopyruvic acid with methanol in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-2,2-dimethoxypropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in anhydrous ethanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.

Major Products:

    Substitution: Formation of substituted esters or ethers.

    Reduction: Formation of alcohols.

    Oxidation: Formation of aldehydes or carboxylic acids.

Scientific Research Applications

Methyl 3-bromo-2,2-dimethoxypropanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 3-bromo-2,2-dimethoxypropanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the formation of new carbon-nucleophile bonds. The methoxy groups can participate in various transformations, including oxidation and reduction, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Uniqueness: Methyl 3-bromo-2,2-dimethoxypropanoate is unique due to its specific substitution pattern, which imparts distinct reactivity and versatility in organic synthesis. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

methyl 3-bromo-2,2-dimethoxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO4/c1-9-5(8)6(4-7,10-2)11-3/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLFNELYUVLXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CBr)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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